molecular formula C11H9FN2O4S2 B6244423 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate CAS No. 2411198-47-3

3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate

Cat. No.: B6244423
CAS No.: 2411198-47-3
M. Wt: 316.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is a complex organic compound that features a thiazole ring, a carbamoyl group, and a fluoranesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with a suitable phenyl fluoranesulfonate derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoranesulfonate moiety can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like acetonitrile at room temperature.

    Reduction: LiAlH4; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions include oxidized thiazole derivatives, reduced amine derivatives, and substituted phenyl fluoranesulfonate compounds.

Scientific Research Applications

3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the carbamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    5-arylazothiazoles: Exhibits significant antimicrobial activity and is used in the synthesis of various pharmaceuticals.

    Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Noted for their antitumor and antimicrobial activities.

Uniqueness

3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is unique due to its combination of a thiazole ring, a carbamoyl group, and a fluoranesulfonate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2411198-47-3

Molecular Formula

C11H9FN2O4S2

Molecular Weight

316.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.